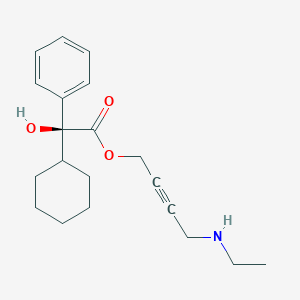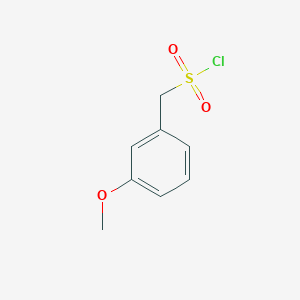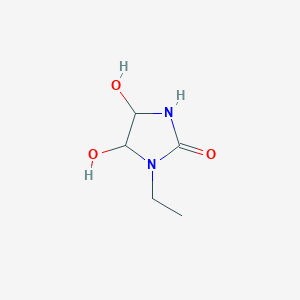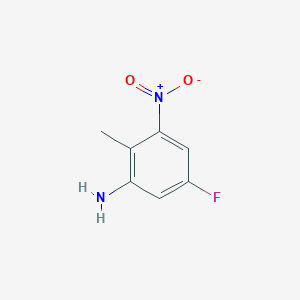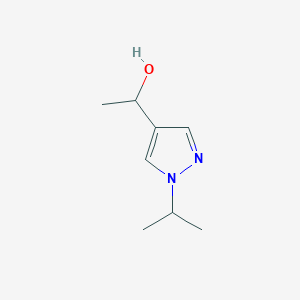
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol.
Mécanisme D'action
The mechanism of action of 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways. It has also been found to activate various neuroprotective pathways, including the Nrf2 pathway.
Effets Biochimiques Et Physiologiques
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage in various animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to enhance the bioavailability and efficacy of various drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. It can also form stable complexes with various drugs, making it a potential drug delivery system. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol. One potential direction is the development of novel compounds based on its structure with improved properties. Another potential direction is the investigation of its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol can be achieved through various methods. One of the most common methods is the reaction of 4-hydroxy-1-isopropylpyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol. Other methods include the reaction of 1-isopropyl-4-nitropyrazole with ethylene glycol and the reaction of 4-hydroxy-1-isopropylpyrazole with ethylene oxide.
Applications De Recherche Scientifique
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system, as it can form stable complexes with various drugs. In addition, it has been studied for its potential use in the synthesis of novel compounds with improved properties.
Propriétés
Numéro CAS |
189807-14-5 |
|---|---|
Nom du produit |
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(1-propan-2-ylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-8(4-9-10)7(3)11/h4-7,11H,1-3H3 |
Clé InChI |
YBUMCXWPWYYQFA-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(C=N1)C(C)O |
SMILES canonique |
CC(C)N1C=C(C=N1)C(C)O |
Synonymes |
1H-Pyrazole-4-methanol,alpha-methyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



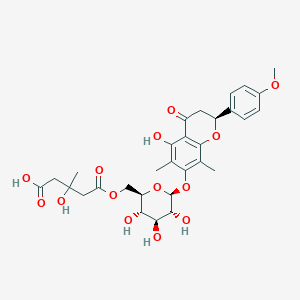
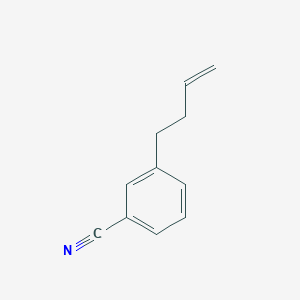
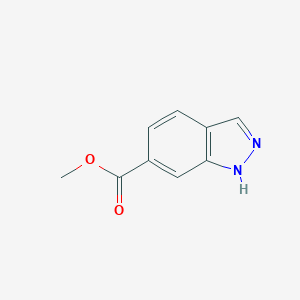
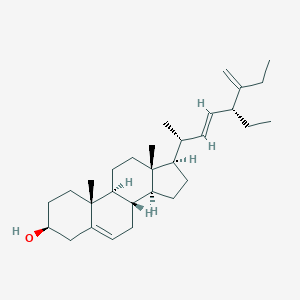
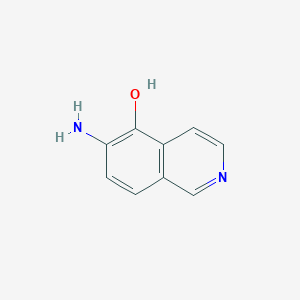
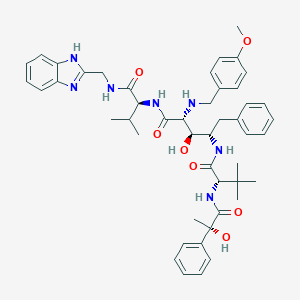
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)

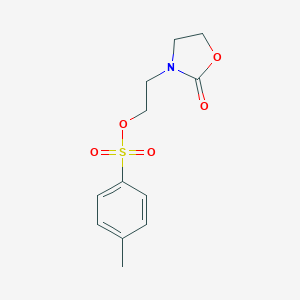
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
